

SC-51089 Free Base: Technical Support Center for In Vivo Studies

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Compound of Interest

Compound Name: SC 51089 free base

Cat. No.: B1205674

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of SC-51089 free base in in vivo experiments.

Frequently Asked Questions (FAQs)

1. What is SC-51089 and what is its primary mechanism of action?

SC-51089 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP1.[1] Its primary mechanism involves blocking the binding of PGE2 to the EP1 receptor, thereby inhibiting downstream signaling pathways. This activity has been shown to have neuroprotective effects and can slow tumor growth in vivo.[2]

2. What is the difference between SC-51089 and SC-51089 free base?

SC-51089 is often available as a hydrochloride salt (HCl), while SC-51089 free base is the molecule without the salt.[1][3] This distinction is critical for calculating molarity and preparing solutions, as they have different molecular weights. Always verify the form of the compound provided by the supplier.

3. My SC-51089 free base is not dissolving. What should I do?

SC-51089 free base has low water solubility.[3] For in vitro studies, it is soluble in DMSO (up to 100 mg/mL), DMF (30 mg/mL), and Ethanol (30 mg/mL).[1][4][5] If you observe precipitation or phase separation during the preparation of aqueous solutions for in vivo use, gentle warming and sonication can aid dissolution.[6] It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO first, which can then be diluted into the final aqueous vehicle.

4. The prepared formulation for my in vivo study appears cloudy or has precipitated. Is it still usable?

A cloudy or precipitated solution indicates that the compound is not fully dissolved or has come out of solution. Injecting a suspension can lead to inaccurate dosing and potential toxicity. It is crucial to use a clear, homogenous solution. Refer to the recommended vehicle formulations and troubleshooting steps in the "Vehicle Formulation and Preparation" guide below to achieve a stable solution.

5. What is an appropriate vehicle control for in vivo studies with SC-51089 free base?

The vehicle control should be the exact same formulation used to dissolve and administer the SC-51089 free base, but without the compound itself. This is critical to ensure that any observed effects are due to the compound and not the vehicle components (e.g., DMSO, Tween 80, etc.).

Troubleshooting Guides

Vehicle Formulation and Preparation

Issue: Difficulty achieving a stable, clear solution for in vivo administration.

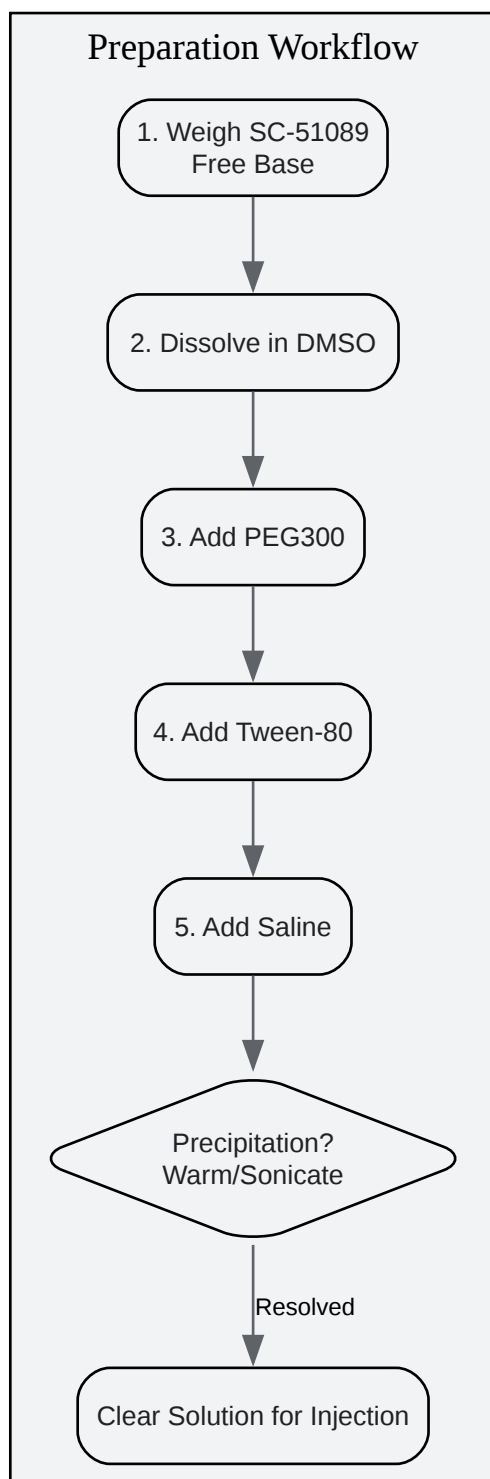
Solution: SC-51089 free base requires a co-solvent system for administration in aqueous solutions. Below are tested formulations. It is advisable to test these formulations with a small amount of the compound first.[3]

Recommended Formulations:

Formulation Component	Protocol 1 (for Injectables)	Protocol 2 (for Injectables)	Protocol 3 (for Oral Gavage)
SC-51089 free base	Target Concentration	Target Concentration	Target Concentration
DMSO	10%	10%	-
PEG300	40%	-	-
Tween-80	5%	-	-
Saline (0.9% NaCl)	45%	-	-
Corn Oil	-	90%	-
0.5% Carboxymethyl cellulose (CMC-Na) in water	-	-	Suspend in
Achievable Concentration	≥ 2.5 mg/mL[6]	≥ 2.5 mg/mL[6]	Dependent on desired dose

Experimental Protocol: Preparation of Injectable Formulation (Protocol 1)

- Weigh the required amount of SC-51089 free base.
- Prepare a stock solution by dissolving the compound in DMSO.
- Add PEG300 to the DMSO solution and mix thoroughly.
- Add Tween-80 and mix until the solution is homogenous.
- Finally, add saline dropwise while vortexing to reach the final volume.
- If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[6]



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Dosing and Administration

Issue: Uncertainty about the appropriate dose and administration route for in vivo studies.

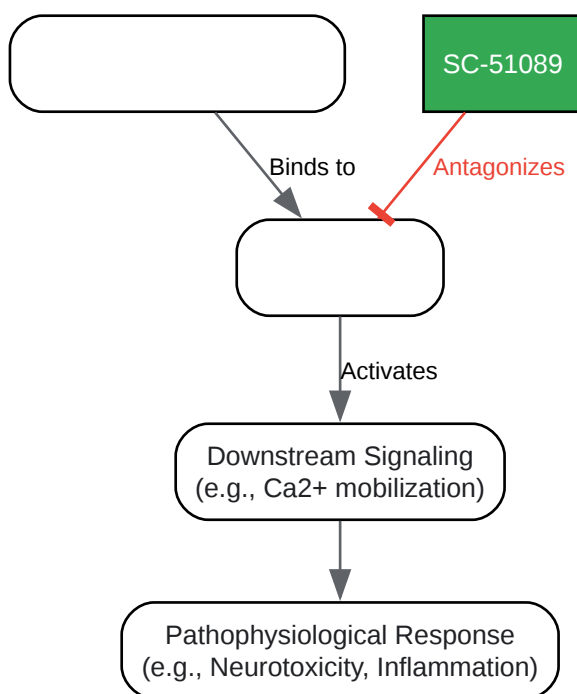
Solution: The effective dose of SC-51089 can vary significantly depending on the animal model and the indication being studied.

Reported In Vivo Doses:

Animal Model	Dose	Administration Route	Study Outcome	Reference
R6/1 Mouse (Huntington's)	40 µg/kg/day	Intraperitoneal (i.p.) infusion	Ameliorated motor and memory deficits	[7]
KMG4 Mouse Xenograft	25 mg/kg	Not specified	Reduced tumor growth	[1][4]
Mouse (Analgesia model)	ED50 = 6.8 mg/kg	Not specified	Reduced writhing	[1][4]

Recommendations:

- **Pilot Study:** It is highly recommended to conduct a pilot study with a range of doses to determine the optimal dose for your specific experimental model.
- **Route of Administration:** The choice of administration route (e.g., intraperitoneal, intravenous, oral) will depend on the desired pharmacokinetic profile and the experimental design. The provided formulations support different routes.



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Caption: SC-51089 mechanism of action on the EP1 receptor pathway.

Physicochemical Data

A summary of key quantitative data for SC-51089 free base is provided below for easy reference.

Property	Value	Reference
Molecular Formula	C22H19ClN4O3	[3]
Molecular Weight	422.86 g/mol	[3][5]
CAS Number	146033-03-6	[3][5]
Appearance	Off-white to light yellow solid powder	[3]
Storage (Powder)	-20°C (3 years), 4°C (2 years)	[3]
Storage (in Solvent)	-80°C (6 months), -20°C (1 month)	[3][6]
Solubility (DMSO)	100 mg/mL (236.48 mM)	[3][7]

This technical support guide is intended for research use only and is based on publicly available data. Researchers should always refer to the specific product's Certificate of Analysis and conduct their own validation experiments.

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References

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